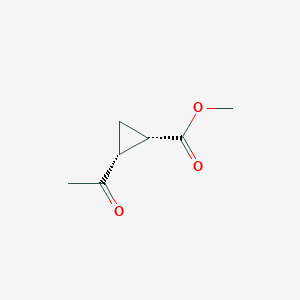
3-amino-N-(4-methoxyphenyl)benzamide
Descripción general
Descripción
3-amino-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a benzamide derivative characterized by the presence of an amino group at the third position and a methoxyphenyl group attached to the nitrogen atom of the benzamide structure.
Aplicaciones Científicas De Investigación
3-amino-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the formation of parallel monoacylation by-products and consecutive diacylation by-products .
Biochemical Pathways
Given its role as a building block in the synthesis of various drug candidates , it can be inferred that this compound may influence a range of biochemical pathways.
Result of Action
It is known that this compound is a crucial building block in the synthesis of many drug candidates , suggesting that it may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the selective acylation process used to synthesize this compound can be complicated by the presence of parallel monoacylation by-products and consecutive diacylation by-products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-methoxyphenyl)benzamide typically involves the condensation of 3-aminobenzoic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The continuous flow process involves the use of microreactors where the reactants are continuously pumped through the reactor, allowing for efficient mixing and heat transfer .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides depending on the nucleophile used
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-N-(4-methylphenyl)benzamide
- 3-amino-N-(4-chlorophenyl)benzamide
- 3-amino-N-(4-nitrophenyl)benzamide
Uniqueness
3-amino-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the compound. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs with different substituents .
Propiedades
IUPAC Name |
3-amino-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJRUDWWISWNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356430 | |
| Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115175-19-4 | |
| Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-amino-N-(4-methoxyphenyl)benzamide into the 1,3-benzoselenazole structure influence its glutathione peroxidase-like antioxidant activity?
A1: While the provided research doesn't directly investigate the antioxidant activity of This compound itself, it highlights the importance of substituents on the benzoselenazole ring for antioxidant activity. The study demonstrates that 1,3-benzoselenazoles synthesized from This compound exhibit glutathione peroxidase (GPx)-like antioxidant activity. Although the 4-methoxyphenyl substituent derived from This compound isn't specifically discussed, the research emphasizes the impact of electron-donating groups on enhancing antioxidant activity. Further investigation is needed to directly correlate the presence of the 4-methoxyphenyl group with the observed antioxidant properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(S)-methylsulfinyl]pyridine](/img/structure/B40813.png)





